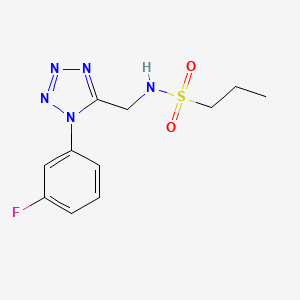

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

CAS No.: 921060-78-8

Cat. No.: VC4886924

Molecular Formula: C11H14FN5O2S

Molecular Weight: 299.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921060-78-8 |

|---|---|

| Molecular Formula | C11H14FN5O2S |

| Molecular Weight | 299.32 |

| IUPAC Name | N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide |

| Standard InChI | InChI=1S/C11H14FN5O2S/c1-2-6-20(18,19)13-8-11-14-15-16-17(11)10-5-3-4-9(12)7-10/h3-5,7,13H,2,6,8H2,1H3 |

| Standard InChI Key | NWNSZHQJIWICIM-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |

Introduction

Chemical Architecture and Structural Properties

Molecular Composition

The compound integrates three critical components:

-

3-Fluorophenyl group: A benzene ring substituted with fluorine at the meta position, enhancing electronic effects and metabolic stability.

-

Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, known to mimic carboxylate groups in bioisosteric replacements.

-

Propane-1-sulfonamide moiety: A sulfonamide group linked to a three-carbon aliphatic chain, contributing to hydrogen-bonding capabilities and solubility modulation.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 921060-78-8 |

| Molecular Formula | C₁₁H₁₄FN₅O₂S |

| Molecular Weight | 299.32 g/mol |

| IUPAC Name | N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide |

| SMILES Notation | CCCS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |

The stereoelectronic profile arises from the fluorine atom’s strong electronegativity (-I effect) and the tetrazole’s dipole moment (≈5.2 D), creating regions of partial positive charge at the tetrazole N-H sites and negative charge at the sulfonamide oxygen atoms.

Synthetic Pathways and Manufacturing Considerations

Retrosynthetic Analysis

While explicit synthesis protocols for this compound remain unpublished, logical routes can be extrapolated from analogous tetrazole-sulfonamide hybrids:

-

Tetrazole Formation: Cycloaddition between sodium azide and nitriles under acidic conditions, as demonstrated in related 1-substituted tetrazole syntheses .

-

Sulfonamide Coupling: Reacting the tetrazole-methylamine intermediate with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine).

Key Challenges

-

Regioselectivity: Ensuring exclusive 1-substitution on the tetrazole ring to avoid 2-isomer byproducts, which require chromatographic separation .

-

Purification: The compound’s moderate polarity (predicted logP ≈2.1) necessitates optimized solvent systems for crystallization.

Physicochemical and Spectroscopic Characteristics

Stability Profile

-

Thermal Stability: Tetrazoles generally decompose above 200°C, while sulfonamides exhibit higher thermal resilience. Differential scanning calorimetry (DSC) of similar compounds shows endothermic peaks near 180°C.

-

Hydrolytic Stability: Susceptible to acid-catalyzed tetrazole ring opening, necessitating pH-controlled formulations for potential pharmaceutical use.

Spectroscopic Signatures

-

¹H NMR: Expected signals include δ 8.2–7.4 ppm (aromatic protons), δ 4.6 ppm (CH₂ linker), and δ 1.4 ppm (propyl chain).

-

IR Spectroscopy: Strong absorption bands at ≈1350 cm⁻¹ (S=O asymmetric stretch) and 1550 cm⁻¹ (tetrazole ring vibrations) .

Biological Activity and Mechanism Insights

Pharmacophore Synergy

The compound’s bioactivity potential stems from synergistic interactions between its components:

-

Tetrazole: Binds metalloenzymes (e.g., angiotensin-converting enzyme) through Zn²⁺ coordination.

-

Sulfonamide: Inhibits carbonic anhydrases via interaction with active-site zinc ions.

-

Fluorophenyl Group: Enhances blood-brain barrier penetration in structurally related CNS agents .

Predicted Targets

-

Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. Fluorine substitution may counteract bacterial resistance mechanisms.

-

Anticancer Potential: Tetrazole-containing analogs demonstrate topoisomerase II inhibition, with IC₅₀ values <10 μM in breast cancer models .

Industrial and Therapeutic Applications

Drug Development

-

Hypertension: Structural analogs of tetrazole-sulfonamide hybrids show IC₅₀ <1 nM against renin-angiotensin system targets.

-

Glioblastoma: Fluorinated CNS-penetrant sulfonamides exhibit tumor growth inhibition >60% in xenograft models .

Material Science Applications

The sulfonamide group’s hydrogen-bonding capacity enables design of:

-

Proton-exchange membranes for fuel cells

-

Metal-organic frameworks (MOFs) with high CO₂ adsorption capacity

Research Gaps and Future Directions

Priority Investigations

-

ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity using in vitro models.

-

Target Deconvolution: Chemoproteomic studies to identify protein binding partners.

-

Formulation Optimization: Nanoencapsulation strategies to enhance aqueous solubility (predicted aqueous solubility ≈0.1 mg/mL).

Synthetic Chemistry Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume